6-methyl-2-[[(4-methylanilino)-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
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Overview
Description
6-methyl-2-[[(4-methylanilino)-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester is a member of ureas.
Scientific Research Applications
Synthesis and Derivatives
- A study by Santilli, Kim, and Wanser (1971) describes a method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which is relevant for understanding the synthesis processes related to compounds like 6-methyl-2-[[[4-methylanilino]-oxomethyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester (Santilli, Kim, & Wanser, 1971).
Chemical Reactions and Properties
- Volovenko et al. (1983) explored the annelation of the 2-aminopyran-4-one ring to condensed thiophenes, which could provide insights into the chemical reactions and properties of similar compounds (Volovenko et al., 1983).
Synthesis and Biological Activity
- Mosti et al. (1992) discuss the synthesis of ethyl or methyl esters of pyridinecarboxylic acids, including their biological activity, which could be relevant for understanding the biological applications of similar compounds (Mosti et al., 1992).
- Chigorina, Bespalov, and Dotsenko (2019) researched the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, providing insights into the synthesis and potential biological applications of related compounds (Chigorina, Bespalov, & Dotsenko, 2019).
Chemical Structure Analysis
- Nagarajaiah and Begum (2014) studied the structural modifications leading to changes in the supramolecular aggregation of thiazolopyrimidines, which can be relevant for understanding the structural features of similar compounds (Nagarajaiah & Begum, 2014).
Properties
Molecular Formula |
C19H23N3O3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[(4-methylphenyl)carbamoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C19H23N3O3S/c1-4-25-18(23)16-14-9-10-22(3)11-15(14)26-17(16)21-19(24)20-13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3,(H2,20,21,24) |
InChI Key |
VUYKSZUDMFHYMP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)NC3=CC=C(C=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)NC3=CC=C(C=C3)C |
solubility |
1.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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